molecular formula C9H10ClNO3S B2420241 Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate CAS No. 648859-97-6

Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate

Cat. No.: B2420241
CAS No.: 648859-97-6
M. Wt: 247.69
InChI Key: RSUIZUGNNHSTOY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate has several applications in scientific research:

Safety and Hazards

This compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and ethyl chloroformate. The process begins with the formation of 2-chloroacetamido thiophene, which is then esterified with ethyl chloroformate to yield the final product. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products include substituted thiophene derivatives.

    Oxidation: Products include thiophene sulfoxides and sulfones.

    Reduction: Products include dihydrothiophenes.

    Hydrolysis: Products include the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate: Similar structure with a methoxyphenyl group, offering different electronic properties.

    Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: Contains a phenyl group, which can influence its reactivity and biological activity.

    Ethyl 2-(2-chloroacetamido)-4-(2-methylpropyl)thiophene-3-carboxylate: Features an isobutyl group, affecting its steric and electronic properties.

Uniqueness

Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of the chloroacetamido group allows for versatile chemical modifications, while the thiophene ring provides a stable and electron-rich framework for various applications .

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-2-14-9(13)6-3-4-15-8(6)11-7(12)5-10/h3-4H,2,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUIZUGNNHSTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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